4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3O2S/c1-16-8-7-15-11(13-14-12(15)18)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3,(H,14,18) |
InChI Key |
YKQLILFDXIOADD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiosemicarbazide Intermediate
Procedure :
-
Acylation of Thiosemicarbazide :
-
Alkylation for Methoxyethyl Group :
Cyclization to Form the Triazole Core
Procedure :
Purification and Characterization
Alternative Pathways
Microwave-Assisted Synthesis
One-Pot Synthesis
-
Combine acylation, alkylation, and cyclization in a single reactor.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional | 75 | 8h | 98 | High reproducibility |
| Microwave | 80 | 0.5h | 95 | Rapid synthesis |
| One-Pot | 68 | 12h | 97 | Simplified workflow |
Challenges and Optimization
-
Byproduct Formation : Competing N-alkylation can occur during methoxyethyl introduction. Mitigated by using excess alkylating agent.
-
Solvent Choice : DMF enhances solubility but complicates purification. Ethanol/water mixtures improve crystallization.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be contextualized against related triazole-3-thiol derivatives (Table 1).
Table 1: Comparative Analysis of Triazole-3-Thiol Derivatives
Notes:
- Synthesis Efficiency: The target compound’s structural analogs often employ Schiff base condensation or S-alkylation reactions. For example, Schiff base derivatives (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) are synthesized in ~70–80% yields using aldehydes and 4-amino-triazole precursors .
- Biological Activity: Compounds with methoxy or chloro substituents exhibit notable bioactivity. For instance, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives show antifungal effects against Candida spp. , while pyrazole-Schiff base analogs demonstrate enzyme inhibitory activity (IC50 = 1.50–4.89 µM) .
- Chemical Reactivity : The 2-methoxyethyl group in the target compound may enhance nucleophilic reactivity at the thiol (-SH) group, facilitating S-alkylation or metal coordination, as seen in cesium carbonate-mediated reactions for similar triazoles .
Structural and Electronic Differences
- Alkyl vs. Aryl Substituents : The 2-methoxyethyl group at position 4 provides greater conformational flexibility than rigid aryl groups (e.g., 4-ethoxyphenyl in ), which may influence pharmacokinetic properties .
Q & A
Q. How do structural modifications at the triazole 3-thiol position influence alkaline phosphatase (ALP) inhibition, and how can conflicting bioactivity data be resolved?
- SAR Insights : Methoxy groups at the phenyl ring enhance ALP inhibition (e.g., IC50 = 4.89 μM vs. chloro analogs at 1.50 μM ). Discrepancies between enzyme assays and cellular activity may arise from poor membrane permeability or competing metabolic pathways. Resolve via logP adjustments (e.g., introducing hydrophilic substituents) and validating with cell-based ALP assays .
Q. What computational strategies predict binding interactions with viral helicases (e.g., SARS-CoV-2 nsp13)?
- Docking Workflow :
- Target : Helicase active site (PDB: 5WWP).
- Software : AutoDock Vina (binding energy < −8.5 kcal/mol).
- Key Interactions : Hydrogen bonds with Arg442; π-π stacking with Phe593.
- Validation : Molecular dynamics (MD) simulations (RMSD < 2.0 Å over 100 ns) and comparison with co-crystallized inhibitors (e.g., SSYA10-001) .
Q. How does hydrophilic interaction chromatography (HILIC) mitigate matrix effects in biological sample quantification?
- Optimization : Use BEH Amide columns with ACN/ammonium formate (pH 3.0). HILIC reduces phospholipid interference by 78% vs. reversed-phase methods. Achieve LLOQ of 5 ng/mL in plasma using QTOF-MS (ESI+, m/z 347.1084) with deuterated internal standards .
Q. What role do methoxy substituents play in pharmacokinetic properties like solubility and permeability?
- Impact : Methoxy groups lower logP by 0.5 units (improving aqueous solubility) but reduce PAMPA permeability (Pe = 1.2 × 10⁻⁶ cm/s vs. 1.8 × 10⁻⁶ for des-methoxy analogs). Mitigate via prodrug strategies (e.g., acetyl-protected derivatives) .
Contradiction Analysis & Experimental Design
Q. How can researchers address discrepancies between in vitro enzyme inhibition and in vivo efficacy studies?
- Approach :
- Bioavailability Testing : Measure plasma/tissue concentrations via LC-MS.
- Metabolite Profiling : Identify active/inactive metabolites (e.g., sulfoxide derivatives).
- Formulation Adjustments : Use nanoemulsions to enhance oral absorption (e.g., 3.5-fold AUC increase in rat models) .
Q. What experimental designs are optimal for assessing antimicrobial activity against multidrug-resistant pathogens?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
